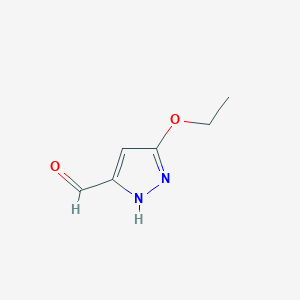![molecular formula C12H16ClNS B14891909 2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNS and a molecular weight of 241.78 g/mol Thiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds or dicarbonyl compounds.
Ethylation: The thiophene ring is then ethylated at the 5-position using ethylating agents under appropriate conditions.
Amination: The ethylated thiophene undergoes amination to introduce the ethanamine group at the 3-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding thiol or sulfide derivatives.
Applications De Recherche Scientifique
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a kinase inhibitor, modulating various signaling pathways involved in cell proliferation and survival . Additionally, it may interact with receptors and enzymes, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:
Tipepidine: An antitussive agent with a thiophene nucleus.
Tiquizium Bromide: An antispasmodic drug containing a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Propriétés
Formule moléculaire |
C12H16ClNS |
|---|---|
Poids moléculaire |
241.78 g/mol |
Nom IUPAC |
2-(5-ethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-2-9-3-4-12-11(7-9)10(5-6-13)8-14-12;/h3-4,7-8H,2,5-6,13H2,1H3;1H |
Clé InChI |
IVUSHFROVSESDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)SC=C2CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
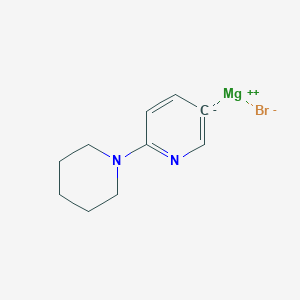
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
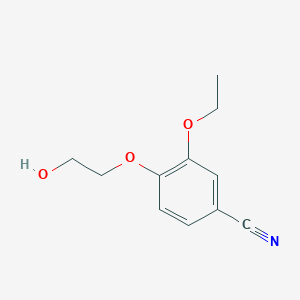
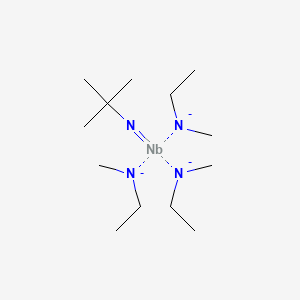
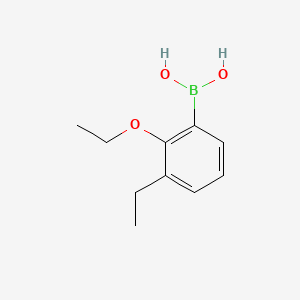
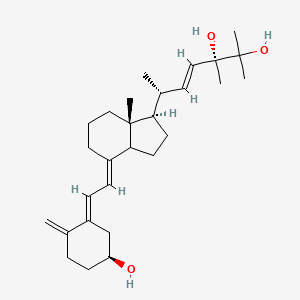
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
